molecular formula C9H17N3O B13486754 5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine

Cat. No.: B13486754
M. Wt: 183.25 g/mol
InChI Key: UGXRKPCPYKIDSK-UHFFFAOYSA-N
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Description

5-Butoxy-1,3-dimethyl-1H-pyrazol-4-amine is a pyrazole-based compound featuring a butoxy group at position 5, methyl groups at positions 1 and 3, and an amine at position 4. The molecular formula is C₉H₁₇N₃O (calculated molecular weight: 183.25 g/mol). The butoxy substituent (-OC₄H₉) introduces lipophilicity, which may enhance membrane permeability and central nervous system (CNS) penetration.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

5-butoxy-1,3-dimethylpyrazol-4-amine

InChI

InChI=1S/C9H17N3O/c1-4-5-6-13-9-8(10)7(2)11-12(9)3/h4-6,10H2,1-3H3

InChI Key

UGXRKPCPYKIDSK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=NN1C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-diketones with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives with different substitution patterns.

    Substitution: The butoxy and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazoles, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 5-Butoxy-1,3-dimethyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may inhibit certain kinases or proteases, leading to altered cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The pyrazole core allows diverse substitution patterns, enabling modulation of physical, chemical, and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent Profiles and Molecular Properties
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Characteristics
5-Butoxy-1,3-dimethyl-1H-pyrazol-4-amine 1-Me, 3-Me, 5-OBu, 4-NH₂ C₉H₁₇N₃O 183.25 High lipophilicity; potential CNS activity
5-Ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine 1-Me, 3-Et, 5-OEt, 4-NH₂ C₈H₁₅N₃O 169.22 Shorter alkoxy chain; improved solubility
5-(5-Fluoropyridin-3-yl)-N,3-dimethyl-1H-pyrazol-4-amine 3-Me, 5-FPyridinyl, 4-NHMe C₁₀H₁₂FN₄ 207.23 Fluorinated aromatic group; metabolic stability
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 1-Ph, 3-Cyclopropyl, 4-Br, 5-NH₂ C₁₂H₁₂BrN₃ 278.15 Halogenated; cross-coupling utility
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-Me, 5-Dimethoxyphenyl, 4-NH₂ C₁₂H₁₅N₃O₂ 233.27 Electron-rich aromatic; antioxidant potential

Physicochemical Properties

  • Lipophilicity :

    • The butoxy group in the target compound increases logP compared to ethoxy analogs (e.g., C₈H₁₅N₃O ), enhancing lipid bilayer penetration but reducing aqueous solubility .
    • Fluorinated or halogenated derivatives (e.g., C₁₀H₁₂FN₄ , C₁₂H₁₂BrN₃ ) balance lipophilicity with electronic effects for target binding .
  • Electronic Effects :

    • Methoxy and fluorinated substituents (e.g., C₁₂H₁₅N₃O₂ , C₁₀H₁₂FN₄ ) donate or withdraw electron density, altering reactivity and interaction with biological targets .
    • The butoxy group primarily modulates steric bulk rather than electronic properties.

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